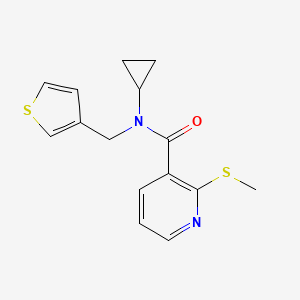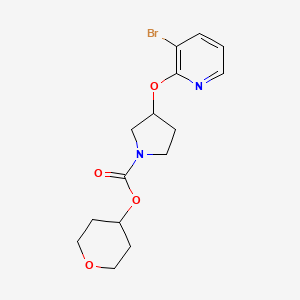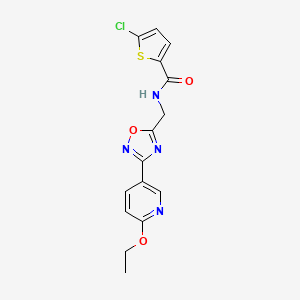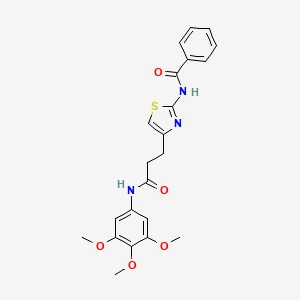
4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a type of organic compound known as a pyrazole. Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two nitrogen atoms . The 4-hydroxy-1-(4-methoxyphenyl) substitution suggests the presence of a hydroxyl group and a methoxyphenyl group attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The 4-hydroxy-1-(4-methoxyphenyl) substitution indicates that a hydroxyl group and a methoxyphenyl group are attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations . The specific reactions would depend on the substituents and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a hydroxyl group (-OH) can increase the polarity and improve the solubility of the compound in water .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Organic Synthesis and Structural Analysis : The compound and its derivatives are frequently used as intermediates in the synthesis of more complex chemical structures. For instance, studies have shown how pyrazole derivatives can be synthesized and characterized to explore their structural and spectroscopic properties, indicating their relevance in developing novel compounds with potential applications in material science and drug design (Ö. Tamer et al., 2015; R. Kasımoğulları & B. S. Arslan, 2010).
Molecular Conformation and Hydrogen Bonding : The compound's derivatives exhibit complex hydrogen-bonded frameworks, as demonstrated in crystallographic studies. Such properties are crucial for understanding the molecular conformation and designing molecules with desired physical and chemical characteristics (Asma et al., 2018).
Applications in Corrosion Inhibition
Corrosion Protection Behavior : Pyrazole derivatives have been investigated for their potential in corrosion inhibition, particularly for protecting metal surfaces in acidic environments. The study of carbohydrazide-pyrazole compounds has shown high efficiency in inhibiting corrosion on mild steel, highlighting the application of these compounds in industrial maintenance and preservation (P. Paul, M. Yadav, & I. Obot, 2020).
Pharmaceutical Research
Cytotoxicity and Anticancer Potential : Pyrazole derivatives synthesized from 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid have been studied for their cytotoxic activities against various cancer cell lines. Such research underlines the importance of these compounds in developing new anticancer agents (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-hydroxy-1-(4-methoxyphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-8-4-2-7(3-5-8)13-6-9(14)10(12-13)11(15)16/h2-6,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAAXOFYZPRRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B2681024.png)


![N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2681029.png)

![N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2681033.png)

![N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)but-2-ynamide](/img/structure/B2681037.png)


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-3-yl)acetamide](/img/structure/B2681043.png)